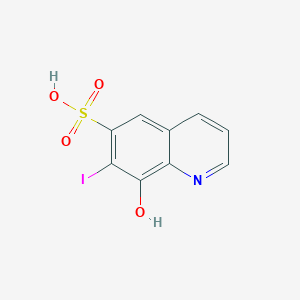
8-Hydroxy-7-iodoquinoline-6-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-7-iodoquinoline-6-sulfonic acid: is an organic compound with the molecular formula C9H6INO4S and a molecular weight of 351.12 g/mol . This compound is known for its applications in various scientific fields, particularly in analytical chemistry for the spectrophotometric determination of iron (III) ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid typically involves the iodination of 8-hydroxyquinoline followed by sulfonation. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The sulfonation step involves the reaction of the iodinated product with sulfuric acid or chlorosulfonic acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of sulfonate esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid is widely used in analytical chemistry for the spectrophotometric determination of metal ions, particularly iron (III) ions. It forms a colored complex with iron (III) ions, which can be measured using UV-Vis spectroscopy .
Biology and Medicine: In biological research, this compound is used as a chelating agent to study metal ion interactions in biological systems. It is also used in the development of diagnostic assays for detecting metal ions in biological samples .
Industry: In industrial applications, this compound is used in the formulation of reagents for water and wastewater treatment. It is also used in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of 8-Hydroxy-7-iodoquinoline-6-sulfonic acid involves its ability to chelate metal ions. The hydroxyl and sulfonic acid groups in the compound coordinate with metal ions, forming stable complexes. This chelation process is crucial for its use in analytical chemistry and biological research .
Vergleich Mit ähnlichen Verbindungen
- 8-Hydroxyquinoline-5-sulfonic acid
- 8-Hydroxyquinoline
- 7-Iodo-8-hydroxyquinoline
Comparison: 8-Hydroxy-7-iodoquinoline-6-sulfonic acid is unique due to the presence of both iodine and sulfonic acid groups, which enhance its chelating ability and spectrophotometric properties. Compared to 8-Hydroxyquinoline-5-sulfonic acid, the iodine atom in this compound provides additional reactivity and specificity in metal ion detection .
Eigenschaften
CAS-Nummer |
292644-23-6 |
|---|---|
Molekularformel |
C9H6INO4S |
Molekulargewicht |
351.12 g/mol |
IUPAC-Name |
8-hydroxy-7-iodoquinoline-6-sulfonic acid |
InChI |
InChI=1S/C9H6INO4S/c10-7-6(16(13,14)15)4-5-2-1-3-11-8(5)9(7)12/h1-4,12H,(H,13,14,15) |
InChI-Schlüssel |
ZMUMAXFIUNXXFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C(=C2N=C1)O)I)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[2-(allyloxy)phenyl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B11994458.png)
![Benzenamine, 3,5-dichloro-N-[(4-fluorophenyl)methylene]-](/img/structure/B11994469.png)
![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)
![2-(4-Bromophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994482.png)
![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)
![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)

![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)
![methyl (2E)-2-(2-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994531.png)




